molecular formula C9H10F3NO4 B13524461 3-(Pyrrolidin-3-yl)prop-2-ynoicacid,trifluoroaceticacid

3-(Pyrrolidin-3-yl)prop-2-ynoicacid,trifluoroaceticacid

Cat. No.: B13524461
M. Wt: 253.17 g/mol
InChI Key: PMLKVVGAUQEAPK-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a pyrrolidine ring and a propynoic acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yl)prop-2-ynoic acid typically involves the reaction of pyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: Alkyl halides, NaH, K2CO3

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, saturated derivatives, and substituted pyrrolidine derivatives .

Scientific Research Applications

3-(Pyrrolidin-3-yl)prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

    3-(Pyrrolidin-1-yl)propanoic acid: Similar but lacks the propynoic acid moiety.

Uniqueness

3-(Pyrrolidin-3-yl)prop-2-ynoic acid is unique due to its combination of a pyrrolidine ring and a propynoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10F3NO4

Molecular Weight

253.17 g/mol

IUPAC Name

3-pyrrolidin-3-ylprop-2-ynoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9NO2.C2HF3O2/c9-7(10)2-1-6-3-4-8-5-6;3-2(4,5)1(6)7/h6,8H,3-5H2,(H,9,10);(H,6,7)

InChI Key

PMLKVVGAUQEAPK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C#CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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